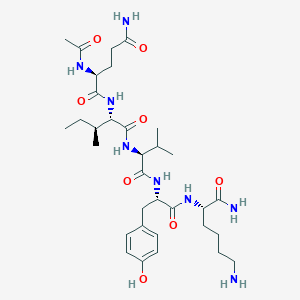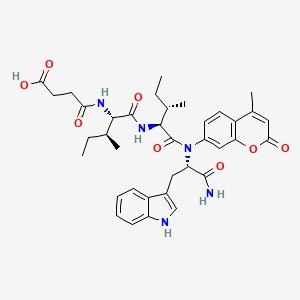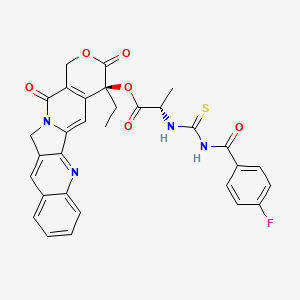
Anticancer agent 53
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anticancer agent 53 is a promising compound in the field of oncology, known for its potential to inhibit the growth and proliferation of cancer cells. This compound has garnered significant attention due to its unique mechanism of action and its ability to target specific molecular pathways involved in cancer progression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 53 typically involves a multi-step process. The initial step often includes the formation of a core structure through a condensation reaction between an aromatic aldehyde and a primary amine. This is followed by a series of functional group modifications to enhance the compound’s anticancer properties. Common reagents used in these reactions include acetic anhydride, sodium hydroxide, and various organic solvents such as dichloromethane and ethanol. The reaction conditions usually involve refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of high-purity reagents and solvents to minimize impurities. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Anticancer agent 53 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives with enhanced anticancer activity.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring, allowing for the fine-tuning of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Halogenated solvents like chloroform or dichloromethane at elevated temperatures.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of anticancer activity.
Wissenschaftliche Forschungsanwendungen
Anticancer agent 53 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on anticancer activity.
Biology: Researchers utilize this compound to investigate its effects on cellular processes such as apoptosis, cell cycle regulation, and DNA repair mechanisms.
Medicine: Clinical studies are exploring its potential as a therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: The compound is being evaluated for its use in the development of targeted drug delivery systems and combination therapies.
Wirkmechanismus
The mechanism of action of Anticancer agent 53 involves the inhibition of key molecular pathways that are essential for cancer cell survival and proliferation. The compound targets specific proteins involved in the regulation of the cell cycle, such as cyclin-dependent kinases and tumor suppressor proteins like p53. By binding to these targets, this compound induces cell cycle arrest and promotes apoptosis in cancer cells. Additionally, it can interfere with DNA replication and repair processes, further inhibiting cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Anticancer agent 47: Known for its ability to inhibit angiogenesis, a process critical for tumor growth.
Anticancer agent 62: Exhibits strong activity against drug-resistant cancer cell lines.
Anticancer agent 75: Targets multiple signaling pathways involved in cancer progression.
Uniqueness of Anticancer agent 53: this compound stands out due to its dual mechanism of action, targeting both cell cycle regulation and DNA repair processes. This dual targeting increases its efficacy and reduces the likelihood of cancer cells developing resistance. Additionally, its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a promising candidate for further development as a therapeutic agent.
Eigenschaften
Molekularformel |
C31H25FN4O6S |
|---|---|
Molekulargewicht |
600.6 g/mol |
IUPAC-Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[(4-fluorobenzoyl)carbamothioylamino]propanoate |
InChI |
InChI=1S/C31H25FN4O6S/c1-3-31(42-28(39)16(2)33-30(43)35-26(37)17-8-10-20(32)11-9-17)22-13-24-25-19(12-18-6-4-5-7-23(18)34-25)14-36(24)27(38)21(22)15-41-29(31)40/h4-13,16H,3,14-15H2,1-2H3,(H2,33,35,37,43)/t16-,31-/m0/s1 |
InChI-Schlüssel |
JYLTXRPPQWQXQB-ZYSBOAIWSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C)NC(=S)NC(=O)C6=CC=C(C=C6)F |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C)NC(=S)NC(=O)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


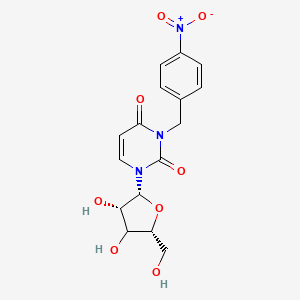



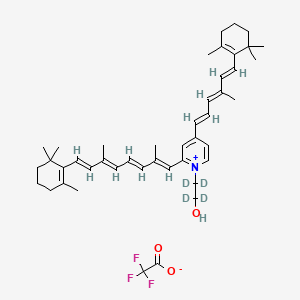
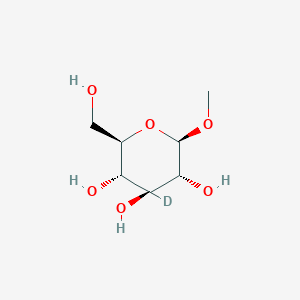
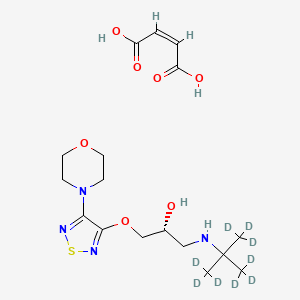
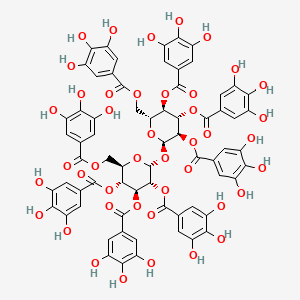
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
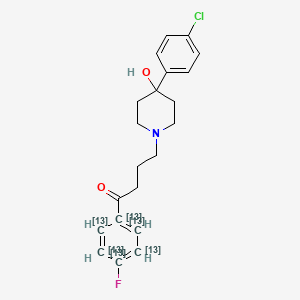
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
